Pixantrone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pixantrone monohydrochloride is a first-in-class aza-anthracenedione compound. It is primarily used as a monotherapy for the treatment of relapsed or refractory aggressive diffuse B-cell non-Hodgkin’s lymphoma, a condition that is notoriously difficult to treat . This compound has a unique chemical structure and pharmacologic properties that distinguish it from other anthracyclines and anthracenediones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pixantrone monohydrochloride is synthesized through a series of chemical reactions involving the formation of its aza-anthracenedione core. The synthetic route typically involves the reaction of 1,4-diaminoanthraquinone with various reagents to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Pixantrone monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Pixantrone monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies related to the synthesis and modification of aza-anthracenedione compounds.
Biology: It is used to study the effects of DNA intercalation and topoisomerase II inhibition.
Industry: It is used in the development of new antineoplastic agents with reduced cardiotoxicity.
Mechanism of Action
Pixantrone monohydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the formation of transient double-strand breaks in the DNA, ultimately resulting in cell death . The compound also exhibits reduced cardiotoxicity compared to other anthracyclines, making it a safer option for patients with pre-existing cardiac conditions .
Comparison with Similar Compounds
Pixantrone monohydrochloride is compared with other similar compounds such as doxorubicin and mitoxantrone:
Doxorubicin: While doxorubicin is effective, it is associated with significant cardiotoxicity.
Mitoxantrone: Mitoxantrone has reduced cardiotoxicity compared to doxorubicin but still poses some risk.
This compound: It has a unique structure that further reduces cardiotoxicity while maintaining efficacy.
Similar Compounds
- Doxorubicin
- Mitoxantrone
- Daunorubicin
- Epirubicin
This compound stands out due to its unique chemical structure and reduced cardiotoxicity, making it a valuable option in the treatment of aggressive non-Hodgkin’s lymphoma .
Properties
CAS No. |
175989-38-5 |
---|---|
Molecular Formula |
C17H20ClN5O2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;hydrochloride |
InChI |
InChI=1S/C17H19N5O2.ClH/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1H |
InChI Key |
NXSHYUUREPUCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.